

(R)-Carbinoxamine: A Comparative Guide to Off-Target Receptor Cross-Reactivity

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Compound of Interest

Compound Name: Carbinoxamine maleate, (R)-

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(R)-Carbinoxamine, the active enantiomer of the first-generation antihistamine carbinoxamine, is a potent histamine H1 receptor antagonist.[1][2] However, like many first-generation antihistamines, its clinical utility is often accompanied by a range of side effects, primarily due to its interaction with other receptors.[3][4][5][6] This guide provides a comparative analysis of the cross-reactivity of (R)-Carbinoxamine with other physiologically relevant receptors, presenting available quantitative data, experimental methodologies, and associated signaling pathways.

Receptor Binding Profile of (R)-Carbinoxamine

(R)-Carbinoxamine exhibits high affinity for the histamine H1 receptor, which is responsible for its therapeutic antihistaminic effects. Emerging data also indicates a significant affinity for L-type calcium channels. While comprehensive screening data across a wide range of receptors remains limited in publicly available literature, its classification as a first-generation ethanolamine antihistamine suggests likely interactions with muscarinic acetylcholine receptors, contributing to its known anticholinergic side effects.[1][2][7]

Receptor Target	Ligand	K _i (nM)	Species	Tissue/System	Reference
Histamine H1	[(R)-Carbinoxamine]	2.3	-	-	[8]
L-Type Calcium Channel (Benzothiazepine site)	[(R)-Carbinoxamine]	1.08	Rat	Cardiomyocytes	[8]
Muscarinic Receptors	(R)-Carbinoxamine	Data Not Available	-	-	-
Adrenergic Receptors	(R)-Carbinoxamine	Data Not Available	-	-	-
Serotonergic Receptors	(R)-Carbinoxamine	Data Not Available	-	-	-

Experimental Protocols

The determination of receptor binding affinities (K_i values) is crucial for understanding the cross-reactivity profile of a compound. The primary method employed for this purpose is the competitive radioligand binding assay.

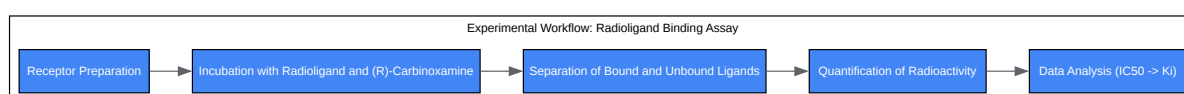
General Principles of Competitive Radioligand Binding Assays

This technique measures the ability of a test compound (unlabeled ligand, e.g., (R)-Carbinoxamine) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC_{50} .

The IC_{50} value can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[9]

A General Experimental Workflow for Receptor Binding Assays is as follows:

- Receptor Preparation: Membranes from cells or tissues expressing the target receptor are isolated.[10]
- Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[10]
- Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[10]
- Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. Non-linear regression analysis is used to determine the IC_{50} value, from which the K_i is calculated.[9]



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A generalized workflow for determining receptor binding affinity.

Key Cross-Reactivity Targets and Signaling Pathways

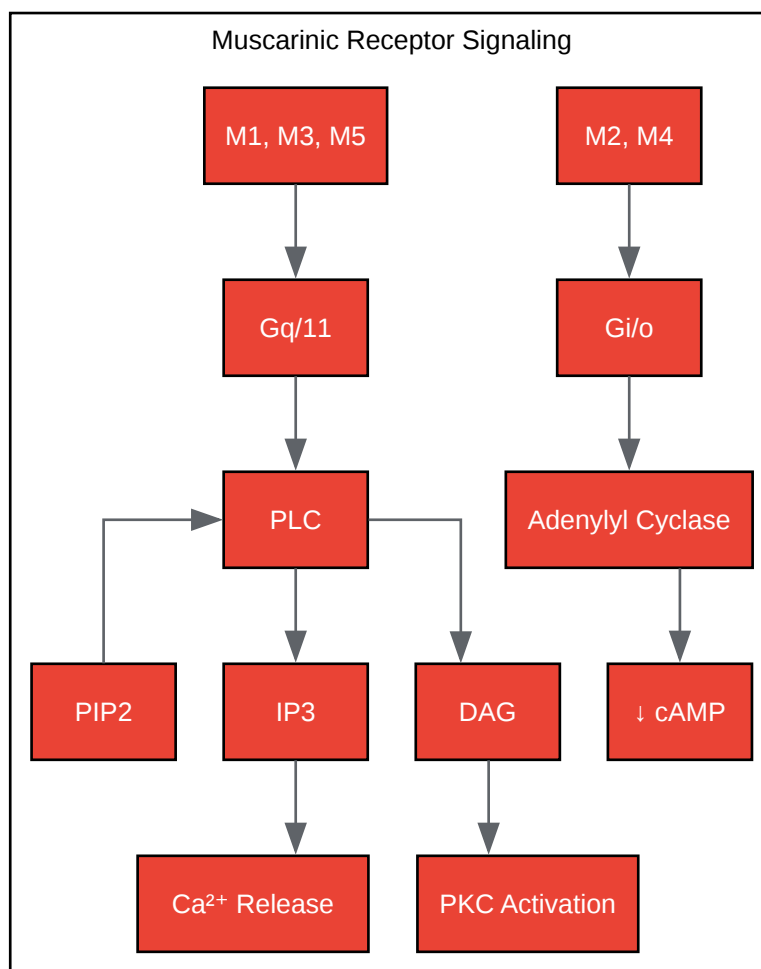
Understanding the signaling pathways associated with the off-target receptors of (R)-Carbinoxamine is essential for predicting its potential side effects.

Muscarinic Acetylcholine Receptors

First-generation antihistamines are known to have significant antimuscarinic activity.^{[1][7]} There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes.

- **M1, M3, and M5 Receptors:** These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
- **M2 and M4 Receptors:** These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Antagonism of these receptors by (R)-Carbinoxamine is likely responsible for anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.



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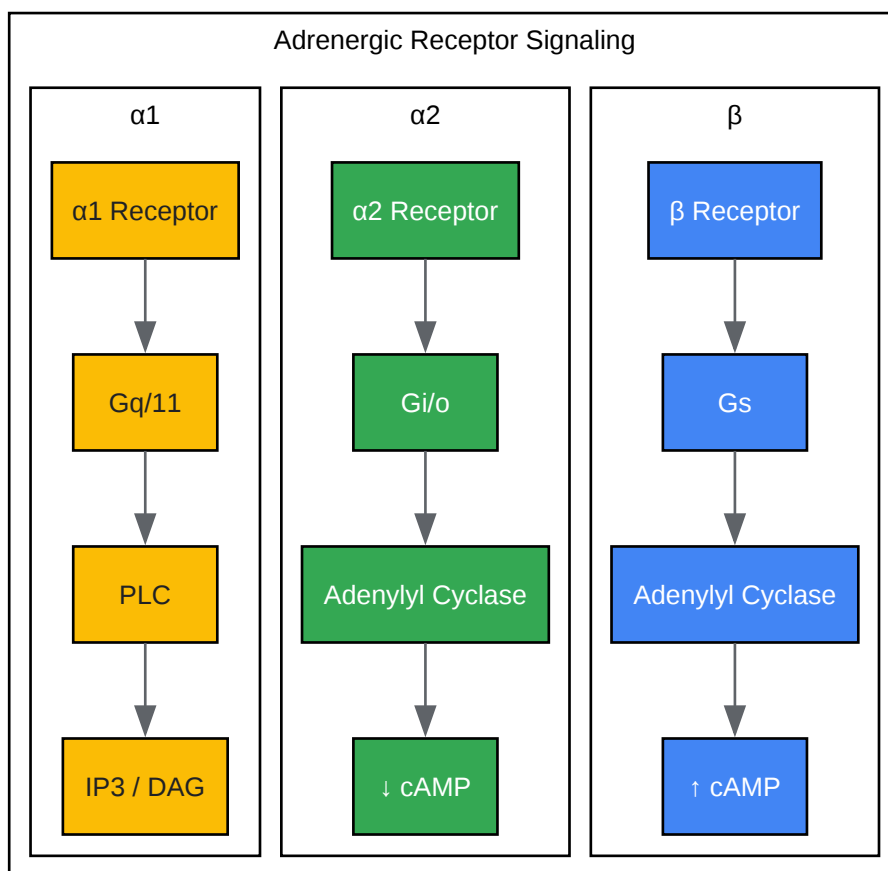
Signaling pathways of muscarinic acetylcholine receptors.

Adrenergic Receptors

Cross-reactivity with adrenergic receptors, another class of GPCRs, could lead to cardiovascular side effects. Adrenergic receptors are divided into two main types, α and β , with several subtypes.

- α 1-Adrenergic Receptors: These receptors couple to Gq/11 proteins, leading to the activation of the PLC-IP₃-DAG pathway, similar to M1, M3, and M5 muscarinic receptors.
- α 2-Adrenergic Receptors: These receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels, similar to M2 and M4 muscarinic receptors.

- β -Adrenergic Receptors (β_1 , β_2 , β_3): These receptors couple to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP levels and activation of protein kinase A (PKA).



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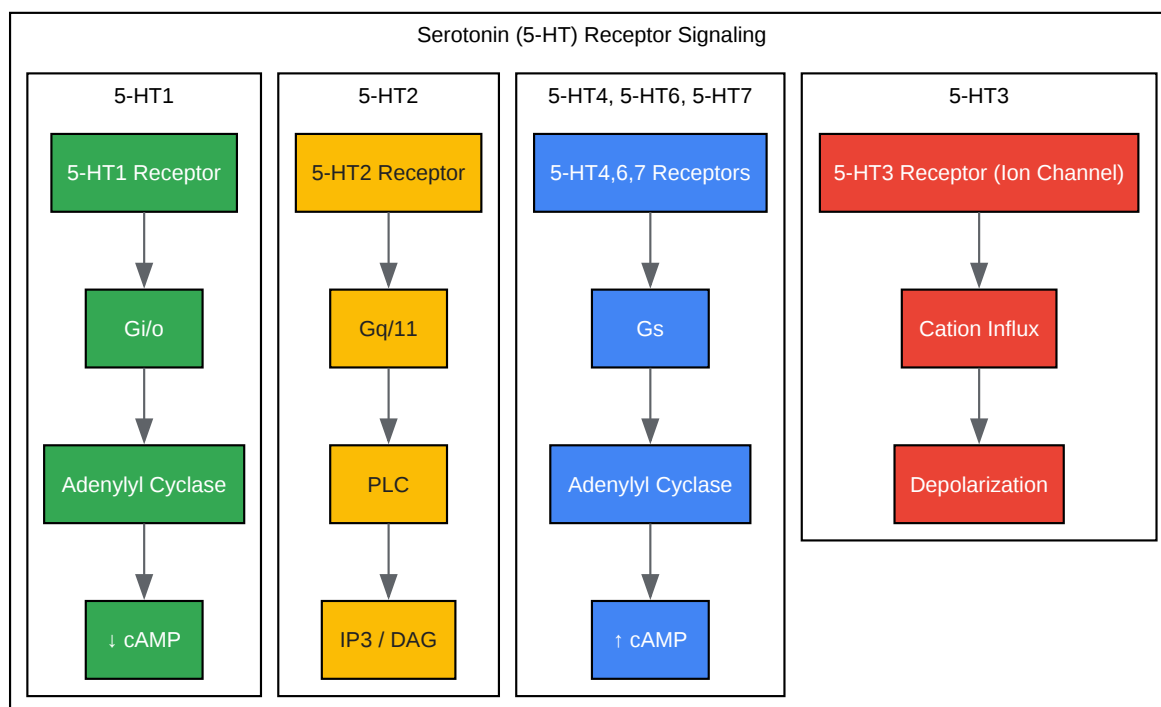
Signaling pathways of adrenergic receptors.

Serotonergic (5-HT) Receptors

Interactions with serotonin receptors could explain some of the central nervous system side effects of (R)-Carbinoxamine. The 5-HT receptor family is large and diverse, with most being GPCRs.

- 5-HT₁ Family: Couple to Gi/o, inhibiting adenylyl cyclase.
- 5-HT₂ Family: Couple to Gq/11, activating the PLC pathway.

- 5-HT₃ Receptor: This is a ligand-gated ion channel, and its activation leads to the influx of cations and neuronal depolarization.
- 5-HT₄, 5-HT₆, 5-HT₇ Families: Couple to Gs, stimulating adenylyl cyclase.



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Signaling pathways of major serotonin receptor families.

Conclusion

(R)-Carbinoxamine is a potent H1 receptor antagonist with a known high affinity for L-type calcium channels. While its cross-reactivity with muscarinic receptors is clinically evident through its anticholinergic side effects, comprehensive quantitative binding data for a broad panel of aminergic receptors is lacking in the public domain. Further in-vitro screening of (R)-Carbinoxamine against a comprehensive panel of receptors is necessary to fully elucidate its

off-target profile. This information would be invaluable for a more complete understanding of its side-effect profile and for guiding the development of more selective antihistamines.

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